BenchChemオンラインストアへようこそ!

2-(Isoquinolin-8-yl)propanoic acid

IKKβ inhibition NF-κB pathway 8-substituted isoquinoline

2-(Isoquinolin-8-yl)propanoic acid (CAS 1700242-31-4, molecular formula C₁₂H₁₁NO₂, molecular weight 201.22 g/mol) is a synthetic heterocyclic aromatic carboxylic acid belonging to the isoquinoline derivative class. It features a propanoic acid moiety directly attached to the C8 position of the isoquinoline bicyclic ring system, yielding the canonical SMILES CC(C1=CC=CC2=C1C=NC=C2)C(=O)O.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B13084685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoquinolin-8-yl)propanoic acid
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=C1C=NC=C2)C(=O)O
InChIInChI=1S/C12H11NO2/c1-8(12(14)15)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,1H3,(H,14,15)
InChIKeyQHGWWGIFIBHDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoquinolin-8-yl)propanoic acid (CAS 1700242-31-4): Procurement-Relevant Structural and Pharmacochemical Profile


2-(Isoquinolin-8-yl)propanoic acid (CAS 1700242-31-4, molecular formula C₁₂H₁₁NO₂, molecular weight 201.22 g/mol) is a synthetic heterocyclic aromatic carboxylic acid belonging to the isoquinoline derivative class . It features a propanoic acid moiety directly attached to the C8 position of the isoquinoline bicyclic ring system, yielding the canonical SMILES CC(C1=CC=CC2=C1C=NC=C2)C(=O)O . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the isoquinoline core recognized as a privileged scaffold in pharmacologically active molecules . Preliminary investigations suggest potential antimicrobial and anticancer properties, although target-specific quantitative bioactivity data remain limited in the open literature .

Why 2-(Isoquinolin-8-yl)propanoic acid Cannot Be Interchanged with Other Isoquinoline-Propanoic Acid Positional Isomers


Isoquinoline-propanoic acid derivatives bearing substituents at different ring positions (e.g., C6, C5, C1) or with altered linker topology (e.g., 3-arylpropanoic vs. 2-arylpropanoic) are not functionally interchangeable despite sharing identical molecular formulae (C₁₂H₁₁NO₂, MW 201.22) . The C8 substitution pattern places the propanoic acid group at the electron-rich peri position adjacent to the heterocyclic nitrogen, conferring distinct electronic distribution, steric environment, and hydrogen-bonding geometry relative to the C6 (meta-like) or C5 (ortho-like) isomers . In the context of IKKβ inhibition—the most extensively patented therapeutic application for 8-substituted isoquinolines—the C8 regiochemistry is explicitly required for target engagement; the 8-substituted isoquinoline scaffold is specified in multiple patent families (e.g., EP2366699B1, US8299055) as essential for IKKβ inhibitory activity, with positional isomers excluded from claims [1]. Substitution at C8 versus C6 alters the vector of the carboxylic acid pharmacophore relative to the isoquinoline plane, which directly impacts binding pose geometry in kinase ATP pockets as evidenced by crystallographic studies of related 8-substituted isoquinoline-kinase co-complexes [2]. Consequently, procurement decisions for SAR exploration, lead optimization, or patent strategy must be isomer-specific.

2-(Isoquinolin-8-yl)propanoic acid: Quantitative Comparator Evidence for Procurement and Selection Decisions


Regiochemical Differentiation: C8 vs. C6 vs. C3 Linker Topology and IKKβ Patent Specificity

The C8-substituted isoquinoline scaffold is explicitly required for IKKβ inhibitory activity in the Asahi Kasei Pharma patent family (EP2366699B1, US8299055), with the generic Markush structure mandating substitution at the 8-position of the isoquinoline ring [1]. Positional isomers such as 2-(Isoquinolin-6-yl)propanoic acid (CAS 1195177-68-4) and 3-(Isoquinolin-8-yl)propanoic acid (CAS 1369195-06-1)—the latter differing in linker length (ethylene vs. α-methyl-methylene)—fall outside the patent claims for IKKβ inhibition and lack demonstrated activity against this target [2]. The C8 α-methyl propanoic acid motif of the target compound provides a chiral center adjacent to the aryl ring, enabling stereochemical exploration not possible with the achiral 3-(Isoquinolin-8-yl)propanoic acid . Crystallographic data from the PDB (entry 6cad) confirm that 8-substituted isoquinoline derivatives occupy the ATP-binding pocket of RAF kinase, with the C8 substituent making critical hydrophobic contacts; substitution at alternative positions would preclude this binding mode [3].

IKKβ inhibition NF-κB pathway 8-substituted isoquinoline regioselectivity kinase inhibitor scaffold

Chiral Center Utility: Stereochemical Differentiation from Achiral 3-Arylpropanoic Acid Isomers

2-(Isoquinolin-8-yl)propanoic acid possesses a chiral center at the α-carbon of the propanoic acid moiety (the carbon bearing the methyl group and attached to the isoquinoline C8), a feature absent in the isomeric 3-(Isoquinolin-8-yl)propanoic acid (CAS 1369195-06-1), which has a two-carbon ethylene linker between the carboxyl group and the aryl ring and is achiral . The presence of the α-methyl substituent introduces a defined stereochemical element that can be exploited for enantioselective synthesis of chiral drug candidates, whereas the 3-arylpropanoic acid isomer offers no such stereochemical handle . This chiral α-aryl propanoic acid motif is structurally analogous to the pharmacophore found in profen-class NSAIDs (e.g., ibuprofen, naproxen), where the (S)-enantiomer is responsible for COX-inhibitory activity . The racemic nature of the commercially available compound enables resolution into individual enantiomers for differential activity profiling, a capability not afforded by the achiral 3-(Isoquinolin-8-yl)propanoic acid comparator [1].

chiral building block enantioselective synthesis stereochemical SAR α-aryl propanoic acid

α-Methyl Substitution vs. α,α-Dimethyl Analog: Steric and Metabolic Stability Implications

Compared to the geminal dimethyl analog 2-(Isoquinolin-8-yl)-2-methylpropanoic acid (CAS 1695036-39-5), the target compound 2-(Isoquinolin-8-yl)propanoic acid retains a single α-hydrogen on the propanoic acid side chain [1]. This α-hydrogen is a known metabolic soft spot susceptible to CYP450-mediated hydroxylation, but it also preserves a site for further chemical derivatization (e.g., α-functionalization via enolate chemistry) that is sterically blocked in the α,α-dimethyl analog . Conversely, the α,α-dimethyl analog eliminates this metabolic liability but at the cost of increased steric bulk adjacent to the carboxylic acid, which may impede binding to targets with narrow active-site pockets . The target compound therefore occupies an intermediate position in the steric/metabolic stability trade-off space: it offers greater synthetic tractability and conformational flexibility than the dimethyl analog while retaining a defined metabolic handle that can be addressed through prodrug strategies or deuterium substitution in lead optimization .

metabolic stability α-methyl substitution CYP oxidation steric shielding lead optimization

C8-Substituted Isoquinoline Scaffold: Class-Level Evidence for Kinase Inhibition and NF-κB Pathway Targeting

The 8-substituted isoquinoline chemotype has been validated as an IKKβ-inhibitory scaffold in the Asahi Kasei Pharma patent family (EP2366699B1, WO2010/038766), which explicitly encompasses compounds where the isoquinoline 8-position bears a substituent that includes carboxylic acid and propanoic acid motifs [1]. IKKβ (IκB kinase β) is a critical regulator of the canonical NF-κB pathway; its inhibition suppresses transcription of pro-inflammatory cytokines (TNF-α, IL-1, IL-6), COX-2, and iNOS [2]. While specific IC₅₀ values for 2-(Isoquinolin-8-yl)propanoic acid against IKKβ have not been publicly disclosed, the patent literature establishes the 8-substitution pattern as a structural prerequisite for activity within this chemotype [3]. In contrast, 6-substituted isoquinoline derivatives (e.g., 2-(Isoquinolin-6-yl)propanoic acid, CAS 1195177-68-4) have not been associated with IKKβ inhibition in any published patent or primary literature, nor have the 5-substituted or 1-substituted propanoic acid isomers . This class-level differentiation positions the C8 isomer as the preferred starting point for NF-κB pathway-targeted drug discovery programs.

IKKβ NF-κB kinase inhibition 8-substituted isoquinoline anti-inflammatory

Synthetic Accessibility: Friedel-Crafts and Heck Coupling Routes Distinct from Alternative Isomers

The synthesis of 2-(Isoquinolin-8-yl)propanoic acid can be achieved through Friedel-Crafts acylation of isoquinoline at the C8 position, exploiting the relatively higher electron density at C8 compared to C5 or C6, which favors electrophilic attack at this peri position . Alternatively, Heck coupling of 8-bromoisoquinoline with acrylic acid derivatives enables direct installation of the propanoic acid side chain . In contrast, the synthesis of 2-(Isoquinolin-6-yl)propanoic acid requires different precursors (6-bromoisoquinoline) and may proceed with different regiochemical efficiency due to altered electronic properties at the C6 position . The 3-(Isoquinolin-8-yl)propanoic acid isomer is synthesized via Rh(III)-catalyzed [4+2]-annulation using N-pivaloyloxy benzamides and acetylene-containing α-amino carboxylates—a fundamentally different synthetic strategy that does not converge with the target compound's synthetic pathway . These divergent synthetic routes mean that the isomers are not interchangeable intermediates in multi-step syntheses; the choice of building block determines downstream synthetic feasibility.

Friedel-Crafts acylation Heck coupling regioselective synthesis C8 functionalization building block

Vendor Availability and Competitive Procurement Landscape: C8 Isomer vs. Positional Analogs

2-(Isoquinolin-8-yl)propanoic acid (CAS 1700242-31-4) is commercially available from multiple vendors including Smolecule (Catalog No. S13592518), BLD Pharm, and Leyan (Catalog No. 2096252, purity 95%), indicating a competitive multi-supplier landscape . In comparison, 2-(Isoquinolin-6-yl)propanoic acid (CAS 1195177-68-4) is available from Chemsrc and Leyan (Catalog No. 2006843, purity 95%), while 3-(Isoquinolin-8-yl)propanoic acid (CAS 1369195-06-1) is available from Bidepharm (purity 95%) and Dana Biosci (price $699.00 USD for 1g) . All three isomers share the same molecular formula (C₁₂H₁₁NO₂) and molecular weight (201.22 g/mol), making them direct positional isomers. The presence of batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm for the 3-substituted analog sets a quality benchmark that the target compound's vendors should match . The pricing differential between the C8 α-methyl isomer and the C8 ethylene analog ($699/g for 3-substituted) suggests differences in synthetic cost and market maturity that should inform large-scale procurement decisions.

chemical procurement vendor comparison CAS registry building block availability research chemical sourcing

Optimal Research and Industrial Application Scenarios for 2-(Isoquinolin-8-yl)propanoic acid


IKKβ/NF-κB Pathway Drug Discovery: Hit Finding and Lead Optimization

2-(Isoquinolin-8-yl)propanoic acid is the appropriate starting scaffold for medicinal chemistry programs targeting IKKβ-mediated NF-κB activation, based on the Asahi Kasei Pharma patent family (EP2366699B1, US8299055) that explicitly claims 8-substituted isoquinoline derivatives as IKKβ inhibitors [1]. The compound's C8 α-methyl propanoic acid motif provides a chiral handle for enantioselective SAR exploration and a carboxylic acid functionality amenable to prodrug strategies, amide coupling, or esterification for lead optimization . Procurement of positional isomers (C6, C5, or C1-substituted analogs) is contraindicated for IKKβ-targeted programs due to their exclusion from the relevant composition-of-matter patent claims and absence of demonstrated pathway engagement . Researchers should request batch-specific QC documentation (NMR, HPLC purity ≥95%) to ensure reproducibility in biochemical and cellular IKKβ assays.

Stereochemical SAR and Enantioselective Probe Development

The single chiral center at the α-carbon of 2-(Isoquinolin-8-yl)propanoic acid enables enantiomeric resolution (via chiral HPLC or diastereomeric salt formation) to generate (R)- and (S)-enantiomers for differential biological profiling [1]. This capability is not shared by the achiral 3-(Isoquinolin-8-yl)propanoic acid or the achiral 2-(Isoquinolin-8-yl)-2-methylpropanoic acid (which lacks the α-hydrogen necessary for certain derivatization chemistries) . The resolved enantiomers can be used to probe stereochemical requirements at kinase ATP-binding sites, GPCR orthosteric pockets, or enzyme active sites where α-aryl propanoic acid chirality is a determinant of target engagement . This application scenario is particularly relevant for programs seeking to establish composition-of-matter IP around specific enantiomers.

Multi-Step Synthesis: Building Block for Complex Isoquinoline-Containing Molecules

As a carboxylic acid building block with the isoquinoline core pre-installed at the C8 position, 2-(Isoquinolin-8-yl)propanoic acid is suited for convergent synthetic strategies where the isoquinoline fragment is introduced late-stage via amide bond formation, esterification, or reduction to the corresponding alcohol/aldehyde [1]. The C8 regiochemistry is synthetically advantageous for Friedel-Crafts acylation and Heck coupling approaches, leveraging the intrinsic electronic bias of the isoquinoline ring that favors electrophilic substitution at C8 . This contrasts with the C6 isomer, which requires different precursor chemistry, and the C8-ethylene analog (3-substituted), which necessitates Rh(III)-catalyzed annulation methodology incompatible with many sensitive functional groups . The target compound is therefore the preferred building block for medicinal chemistry groups employing standard amide coupling or palladium-catalyzed cross-coupling workflows [2].

Patent Strategy and Freedom-to-Operate Assessment in Isoquinoline-Based Kinase Inhibitor Space

For organizations conducting freedom-to-operate (FTO) analyses or building patent positions around isoquinoline-based kinase inhibitors, 2-(Isoquinolin-8-yl)propanoic acid represents the commercially accessible embodiment of the C8-substituted isoquinoline scaffold claimed in the Asahi Kasei IKKβ patent estate [1]. Procurement of this specific isomer enables experimental evaluation of the patent landscape through comparative biological testing against the claimed target (IKKβ), generating data to support FTO opinions, invalidity challenges, or design-around strategies . The compound's well-defined CAS registry number (1700242-31-4) and multi-vendor availability facilitate unambiguous sourcing for legal and regulatory documentation . Alternative positional isomers, while structurally similar, do not map to the same patent space and therefore have different (and generally lower) strategic value for IKKβ-related IP analyses [2].

Quote Request

Request a Quote for 2-(Isoquinolin-8-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.